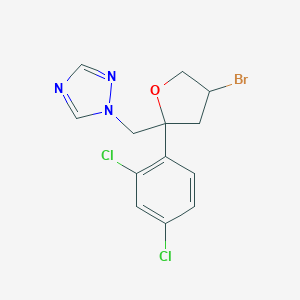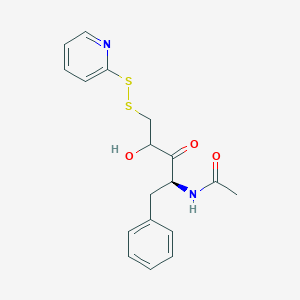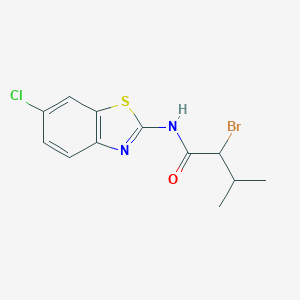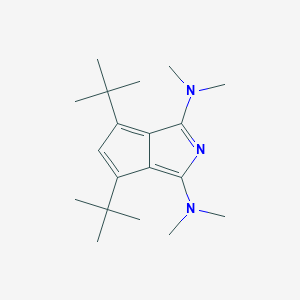
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pentalene and has a unique structure that makes it an interesting subject for research.
Mechanism of Action
The mechanism of action of 2-Azapentalene is not fully understood. However, it has been suggested that this compound may interact with biological molecules such as proteins and nucleic acids through non-covalent interactions. It has also been proposed that 2-Azapentalene may act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2-Azapentalene exhibits a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, this compound has been shown to have antimicrobial activity, which may be useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Azapentalene is its easy synthesis method, which makes it readily available for research purposes. Additionally, this compound has a unique structure that allows for the synthesis of novel compounds with interesting properties. However, one limitation of 2-Azapentalene is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Azapentalene. One area of interest is the development of new synthetic methods for this compound, which may lead to the synthesis of novel derivatives with useful properties. Additionally, further studies on the mechanism of action of 2-Azapentalene may provide insight into its potential applications in medicine and materials science. Finally, research on the toxicity and safety of this compound is needed to determine its potential for use in human applications.
Conclusion:
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl-, is a compound with a unique structure that has potential applications in various fields. Its easy synthesis method, interesting properties, and potential for use in medicine and materials science make it an interesting subject for research. Further studies on the mechanism of action, biochemical and physiological effects, and toxicity of this compound are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 2-Azapentalene involves the reaction of 1,3-bis(dimethylamino)-2-propyne with 1,3-dibromo-5,5-dimethylhydantoin in the presence of copper powder. This reaction produces 2-Azapentalene as a yellow solid with a high yield.
Scientific Research Applications
2-Azapentalene has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. This compound has been used as a building block for the synthesis of novel organic compounds with interesting properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
properties
CAS RN |
113035-26-0 |
|---|---|
Molecular Formula |
C19H31N3 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
4,6-ditert-butyl-1-N,1-N,3-N,3-N-tetramethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C19H31N3/c1-18(2,3)12-11-13(19(4,5)6)15-14(12)16(21(7)8)20-17(15)22(9)10/h11H,1-10H3 |
InChI Key |
WGDZZZWMHOVLTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C1=C(N=C2N(C)C)N(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C1=C(N=C2N(C)C)N(C)C)C(C)(C)C |
Other CAS RN |
113035-26-0 |
synonyms |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-di-tert-butyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



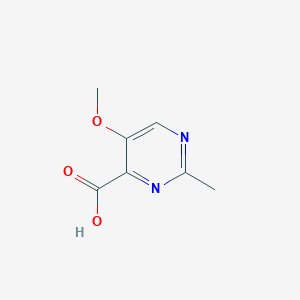
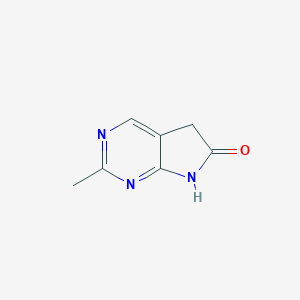

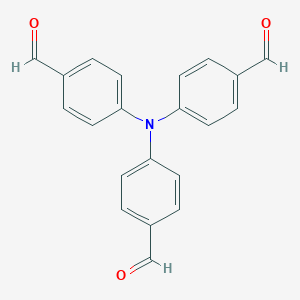
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
